molecular formula C39H63N9O11 B14196135 L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine CAS No. 921202-54-2

L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine

Katalognummer: B14196135
CAS-Nummer: 921202-54-2
Molekulargewicht: 834.0 g/mol
InChI-Schlüssel: BQHCXVANNDLHGC-GCCHKAGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Wissenschaftliche Forschungsanwendungen

L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Materials Science: Explored for its use in the development of biomaterials and nanomaterials.

Wirkmechanismus

The mechanism of action of L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The peptide’s structure allows it to bind to specific molecular targets, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valyl-L-leucine: A simpler dipeptide with similar amino acid residues.

    L-Valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine: Another peptide with a similar sequence but different amino acid composition.

Uniqueness

L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and aromatic residues may contribute to its stability and interactions with other molecules.

Eigenschaften

CAS-Nummer

921202-54-2

Molekularformel

C39H63N9O11

Molekulargewicht

834.0 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H63N9O11/c1-20(2)13-26(45-31(52)18-42-30(51)17-44-37(56)33(40)22(5)6)35(54)43-16-29(50)41-19-32(53)46-27(15-24-9-11-25(49)12-10-24)36(55)48-34(23(7)8)38(57)47-28(39(58)59)14-21(3)4/h9-12,20-23,26-28,33-34,49H,13-19,40H2,1-8H3,(H,41,50)(H,42,51)(H,43,54)(H,44,56)(H,45,52)(H,46,53)(H,47,57)(H,48,55)(H,58,59)/t26-,27-,28-,33-,34-/m0/s1

InChI-Schlüssel

BQHCXVANNDLHGC-GCCHKAGESA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.